E3 ligase Ligand-Linker Conjugates 8

Catalog No.
S006854
CAS No.
M.F
C38H59ClN4O7S
M. Wt
751.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
E3 ligase Ligand-Linker Conjugates 8

Product Name

E3 ligase Ligand-Linker Conjugates 8

IUPAC Name

(2S,4R)-1-[(2S)-2-[6-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C38H59ClN4O7S

Molecular Weight

751.4 g/mol

InChI

InChI=1S/C38H59ClN4O7S/c1-28-34(51-27-41-28)30-15-13-29(14-16-30)25-40-36(46)32-24-31(44)26-43(32)37(47)35(38(2,3)4)42-33(45)12-8-7-11-19-49-21-23-50-22-20-48-18-10-6-5-9-17-39/h13-16,27,31-32,35,44H,5-12,17-26H2,1-4H3,(H,40,46)(H,42,45)/t31-,32+,35-/m1/s1

InChI Key

MLRLOIWXHCPWFF-MEEYNGGZSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCCl)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCCl)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCCl)O

Description

E3 ligase Ligand-Linker Conjugates 8 is a synthesized compound that incorporates an E3 ligase ligand and a linker used in PROTAC technology.

E3 Ligase Ligand-Linker Conjugates 8 are molecules designed to play a key role in the development of Proteolysis Targeting Chimeric Molecules (PROTACs) []. PROTACs are a novel therapeutic approach that hijack the body's natural protein degradation machinery to eliminate unwanted proteins.

Structure and Function

E3 Ligase Ligand-Linker Conjugates 8 consist of two key components:

  • E3 Ligase Ligand

    This portion binds to a specific E3 ubiquitin ligase, an enzyme responsible for tagging proteins with ubiquitin molecules. Ubiquitination marks proteins for degradation by the proteasome.

  • Linker

    This spacer molecule connects the E3 ligase ligand to another moiety that can bind to the target protein. The linker plays a crucial role in optimizing the distance and flexibility between the target protein and the E3 ligase [].

In the case of E3 Ligase Ligand-Linker Conjugates 8, the specific E3 ligase ligand is derived from thalidomide []. This molecule binds to the Cereblon (CRBN) E3 ligase.

Applications in Scientific Research

E3 Ligase Ligand-Linker Conjugates 8 serve as valuable tools in PROTAC research for several reasons:

  • Modularity

    The linker allows researchers to attach various targeting moieties specific to different proteins of interest. This enables the development of PROTACs for a wide range of potential therapeutic applications [].

  • Understanding PROTAC Mechanism

    By studying the interaction of E3 Ligase Ligand-Linker Conjugates 8 with CRBN and its influence on target protein degradation, researchers can gain insights into the mechanisms underlying PROTAC activity [].

  • Drug Discovery

    These conjugates can be used as starting points for the design and synthesis of novel PROTAC molecules with improved potency and target specificity. This holds promise for the development of new drugs for various diseases.

E3 ligase Ligand-Linker Conjugates 8 is a specialized compound designed to facilitate targeted protein degradation through the ubiquitin-proteasome system. This compound consists of a ligand that binds to an E3 ligase, specifically tailored for use in Proteolysis Targeting Chimera (PROTAC) technology. The structure of E3 ligase Ligand-Linker Conjugates 8 includes a chlorinated moiety and a polyethylene glycol linker, which enhances its solubility and biological activity. The molecular formula for this compound is C38H59ClN4O7SC_{38}H_{59}ClN_{4}O_{7}S and it has a molecular weight of approximately 700. The unique combination of components allows for effective interaction with target proteins, promoting their degradation in cellular environments .

, primarily involving the formation of covalent bonds with target proteins. The conjugate operates by recruiting the E3 ligase to the target protein, facilitating ubiquitination, which marks the protein for degradation by the proteasome. The chlorinated component of the ligand enhances its reactivity and binding affinity, while the linker facilitates spatial arrangement necessary for optimal interaction with both the target protein and the E3 ligase .

The biological activity of E3 ligase Ligand-Linker Conjugates 8 is centered on its ability to induce targeted protein degradation. By effectively recruiting E3 ligases to specific substrates, this compound can modulate various cellular processes such as apoptosis, cell cycle regulation, and signal transduction pathways. Its application in PROTAC technology allows for selective degradation of disease-related proteins, making it a powerful tool in therapeutic development against cancer and other diseases characterized by protein dysregulation .

E3 ligase Ligand-Linker Conjugates 33Incorporates cIAP ligand; designed for PROTACsTargeted degradation in cancerPomalidomide-PEG4-C2-NH2Based on Pomalidomide; targets cereblonMultiple myeloma treatmentVHL Ligand-Linker ConjugatesUtilizes VHL ligand; effective in hypoxia responseCancer therapy

E3 ligase Ligand-Linker Conjugates 8 stands out due to its specific structural modifications that enhance solubility and binding efficiency compared to these similar compounds, making it particularly effective for targeted therapeutic applications .

Interaction studies involving E3 ligase Ligand-Linker Conjugates 8 focus on understanding how effectively it recruits E3 ligases to target proteins. These studies often employ techniques such as:

  • Surface Plasmon Resonance: To measure binding kinetics between the conjugate and target proteins.
  • Cell-Based Assays: To evaluate the functional consequences of protein degradation on cellular pathways.
  • Co-immunoprecipitation: To confirm interactions between the conjugate, E3 ligases, and target substrates within live cells .

XLogP3

4.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

750.3792991 g/mol

Monoisotopic Mass

750.3792991 g/mol

Heavy Atom Count

51

Dates

Modify: 2024-04-14
[1]. US 20170121321 A1[2]. Lai AC, et al. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL. Angew Chem Int Ed Engl. 2016 Jan 11;55(2):807-10.

Explore Compound Types